4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Description
Structural Classification and Nomenclature
4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol represents a sophisticated example of heterocyclic organic chemistry, classified within the pyrazole derivative family due to the presence of nitrogen atoms in its core ring structure. The systematic nomenclature reflects the compound's complex architecture, which consists of a central pyrazole ring system bearing multiple substituents that significantly influence its chemical and physical properties. The molecular structure features a pyrazole ring as the central heterocyclic framework, with a 4-chlorophenyl group attached through a sulfanyl linkage, a methyl group at the 3-position, a phenyl group at the 1-position, and a hydroxyl group at the 5-position. This particular arrangement of functional groups creates a molecule with distinct electronic and steric characteristics that differentiate it from simpler pyrazole derivatives.
The compound's classification extends beyond simple heterocyclic designation, as it falls within the broader category of pharmaceutical compounds due to its potential applications in medicinal chemistry. The presence of the chlorophenyl substituent introduces electron-withdrawing characteristics that can significantly affect the molecule's reactivity and biological activity, while the sulfanyl linkage provides opportunities for further chemical modification and biological interaction. The hydroxyl group at the 5-position of the pyrazole ring contributes to the compound's potential for hydrogen bonding, which can be crucial for biological activity and molecular recognition processes. The systematic International Union of Pure and Applied Chemistry nomenclature clearly delineates each structural component, ensuring precise identification and avoiding confusion with related compounds in the extensive pyrazole derivative literature.
| Structural Component | Position | Chemical Group | Electronic Effect |
|---|---|---|---|
| Pyrazole Ring | Core | N-N heterocycle | π-electron system |
| Chlorophenyl | 4-position via sulfur | C6H4Cl | Electron-withdrawing |
| Methyl Group | 3-position | CH3 | Electron-donating |
| Phenyl Group | 1-position | C6H5 | π-conjugation |
| Hydroxyl Group | 5-position | OH | Hydrogen bonding |
Historical Context of Pyrazolone Derivative Research
The development of pyrazolone derivative research traces its origins to the pioneering work of Ludwig Knorr in 1883, who first reported the synthesis of pyrazolone compounds through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This foundational discovery marked the beginning of systematic investigation into pyrazole and pyrazolone chemistry, establishing these heterocyclic systems as important targets for both synthetic and medicinal chemistry research. The early recognition of pyrazolone derivatives' therapeutic potential led to the introduction of antipyrine in the 1880s, which became the first synthetic pharmaceutical agent derived from this chemical class. This historical milestone demonstrated the practical value of pyrazole-based compounds and stimulated extensive research into structural modifications and biological applications.
The late nineteenth century witnessed rapid advancement in pyrazolone chemistry, with the synthesis of salicylic acid in 1860 and the subsequent development of the pyrazolone group represented by antipyrine in 1883. These early discoveries gave rise to the development of three prototypes of modern nonopioid antipyretic and analgesic agents, establishing pyrazolone derivatives as a cornerstone of pharmaceutical chemistry. The chemistry of pyrazolone began with Knorr's seminal work, where the reaction of phenylhydrazine with ethyl acetoacetate resulted in a novel structure identified in 1887 as 1-phenyl-3-methyl-5-pyrazolone. This breakthrough initiated the development of the German pharmaceutical industry, which dominated the field for approximately four decades and established the foundation for modern medicinal chemistry approaches to heterocyclic compounds.
The evolution of pyrazolone research has encompassed both synthetic methodology development and biological activity exploration, with researchers continuously seeking to understand structure-activity relationships within this compound class. Modern pyrazolone derivatives have found applications extending far beyond the original antipyretic uses, with compounds demonstrating antimicrobial, antifungal, antimycobacterial, antibacterial, anti-inflammatory, antitumor, and antidepressant activities. The historical progression from simple pyrazolone structures to complex derivatives like 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol represents the culmination of over a century of systematic research and development in heterocyclic chemistry.
Position within Thiopyrazole Compound Family
4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol occupies a distinctive position within the thiopyrazole compound family, characterized by the presence of sulfur-containing substituents attached to the pyrazole core structure. The thiopyrazole family represents a specialized subset of pyrazole derivatives where sulfur atoms are incorporated either as substituents or bridging elements, creating compounds with unique electronic and chemical properties. The sulfanyl linkage in the target compound connects the pyrazole ring system to the 4-chlorophenyl group, creating a molecular architecture that combines the properties of both pyrazole and thioether functionalities. This structural arrangement places the compound within a growing class of organosulfur heterocycles that have attracted significant attention for their potential biological activities and synthetic versatility.
The thiopyrazole compound family encompasses a diverse range of molecular structures, from simple thiol-substituted pyrazoles to complex multi-ring systems incorporating sulfur bridges between aromatic domains. Within this family, compounds can be categorized based on the nature of their sulfur-containing substituents, including thiols, sulfides, sulfones, and sulfonamides. 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol falls into the sulfide subcategory, where the sulfur atom forms a bridge between the pyrazole ring system and an aromatic substituent. This particular structural motif has been associated with enhanced biological activity in many cases, as the sulfur linkage can provide conformational flexibility while maintaining electronic communication between the aromatic systems.
The compound's position within the thiopyrazole family is further defined by its substitution pattern, which includes both electron-donating and electron-withdrawing groups strategically positioned around the pyrazole core. The presence of the chlorine atom on the phenyl substituent introduces additional electronic complexity, creating a push-pull electronic system that can influence both chemical reactivity and biological activity. Related compounds within the thiopyrazole family include various structural analogs where different halogen atoms, alkyl groups, or aromatic substituents replace the specific groups present in 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol. These structural relationships provide valuable insight into structure-activity relationships and guide the design of new compounds with improved properties.
Significance in Heterocyclic Chemistry Research
The significance of 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of modern synthetic organic chemistry principles. Heterocyclic compounds account for over half of all known organic compounds and possess a broad range of physical, chemical, and biological properties, covering an extensive spectrum of reactivity and stability. The target compound exemplifies the sophisticated level of structural complexity achievable through contemporary synthetic methods, incorporating multiple functional groups and aromatic systems in a single molecule. This complexity makes it an important case study for understanding the interplay between structure and function in heterocyclic systems.
The compound's significance is further amplified by its potential applications across multiple areas of chemical research, including medicinal chemistry, materials science, and catalysis. Five-membered rings containing nitrogen atoms, such as the pyrazole core in this compound, constitute a vast and differentiated group with broad spectrum biological activity. The synthetic usefulness of such compounds as synthetic intermediates, protective groups, chiral auxiliaries, organocatalysts, and metallic ligands in asymmetric catalysts has rendered them subjects of intense research interest. The specific structural features of 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, including its multiple aromatic rings and heteroatom-containing linkages, position it as a valuable building block for the construction of more complex molecular architectures.
Research into pyrazole derivatives and their biological activities has experienced significant growth between 2018 and 2021, with numerous studies reporting new synthetic approaches and biological applications. The development of new pyrazole-based compounds has led to several pharmaceutical products approved by regulatory agencies, demonstrating the continued relevance of this compound class in drug discovery efforts. The target compound represents the current state of the art in pyrazole chemistry, where researchers can incorporate multiple functional groups with precise spatial arrangements to achieve desired biological or chemical properties. This level of synthetic sophistication reflects decades of methodological development and highlights the maturity of heterocyclic chemistry as a research discipline.
| Research Application | Compound Feature | Research Significance |
|---|---|---|
| Medicinal Chemistry | Pyrazole core + substituents | Drug discovery platform |
| Synthetic Methodology | Multi-step synthesis | Complexity building strategies |
| Structure-Activity Studies | Systematic substitution patterns | Rational design approaches |
| Materials Applications | Extended π-systems | Electronic property tuning |
| Catalysis Research | Heteroatom coordination sites | Ligand development |
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-15(21-14-9-7-12(17)8-10-14)16(20)19(18-11)13-5-3-2-4-6-13/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDNSGRBFIOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Synthesis
The pyrazole backbone is typically synthesized via condensation of phenylhydrazine with β-keto esters or diketones. For example, 3-methyl-1-phenyl-1H-pyrazol-5-one serves as a common intermediate. A representative protocol involves:
Sulfanylation via Nucleophilic Substitution
The sulfanyl group is introduced using 4-chlorothiophenol under basic or catalytic conditions:
Table 1: Optimization of Sulfanylation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s | THF | 50–55 | 12 | 90 |
| Belleau’s | THF | 50–55 | 12 | 85 |
| NaHCO₃ | EtOH | Reflux | 24 | 72 |
Multicomponent One-Pot Synthesis
Ionic Liquid-Catalyzed Approach
Eco-friendly methods using ionic liquids like [Et₃NH][HSO₄] enable one-pot synthesis:
Visible Light-Promoted Synthesis
A catalyst-free, energy-efficient method utilizes visible light:
Table 2: Comparison of Multicomponent Methods
| Method | Catalyst | Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Ionic Liquid | [Et₃NH][HSO₄] | 0.5 | 92 | Low (recyclable) |
| Visible Light | None | 3 | 96 | Minimal |
| Cerium Sulfate | Ce(SO₄)₂ | 2 | 88 | Moderate |
Catalytic Thiolation Strategies
Cerium Sulfate-Mediated Thiolation
Ce(SO₄)₂·4H₂O acts as a heterogeneous catalyst for direct sulfanylation:
Copper-Catalyzed Coupling
Aryl thiols are introduced via Cu-catalyzed C–S bond formation:
-
Reactants : 3-Methyl-1-phenyl-5-bromo-1H-pyrazole (5 mmol), 4-chlorothiophenol (6 mmol).
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily researched for its anti-inflammatory and anticancer properties. Pyrazoles, including this compound, have been shown to exhibit cytotoxic effects against various human cell lines, making them valuable in cancer therapy.
Case Studies
-
Antioxidant and Anticancer Activity:
A study synthesized derivatives of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluated their antioxidant and anticancer properties. The synthesized compounds demonstrated significant radical scavenging activities and cytotoxic effects against colorectal carcinoma cells, indicating the potential of pyrazole derivatives in cancer treatments . -
Mechanism of Action:
The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction can lead to various biological effects, including apoptosis in cancer cells.
Research indicates that 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol exhibits several biological activities:
- Anticancer Properties: The compound has shown efficacy against different cancer cell lines, with studies demonstrating dose-dependent cytotoxicity.
- Anti-inflammatory Effects: Pyrazole derivatives are known for their ability to reduce inflammation, making them candidates for the development of anti-inflammatory drugs.
Industrial Applications
While primarily studied for medicinal purposes, the compound's unique chemical structure may also lend itself to various industrial applications, particularly in the development of agrochemicals or materials science. Its ability to undergo oxidation and reduction reactions may be harnessed in synthetic pathways for other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Steric Influence : The phenyl group at position 1 in the target compound introduces steric bulk, unlike the trifluoromethyl group in , which may enhance metabolic stability.
- Hydrophilicity : The hydroxyl group at position 5 improves water solubility compared to analogs with hydrophobic groups (e.g., CF₃ in ).
Inferences for the Target Compound :
Physicochemical Properties
Table 3: Physicochemical Parameters
Structure-Activity Relationship (SAR) Insights
Biological Activity
4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative recognized for its diverse biological activities. This compound exhibits potential therapeutic applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is C16H13ClN2OS, with a molecular weight of approximately 316.81 g/mol. The structure features a pyrazole ring substituted with a chlorophenyl group, a sulfanyl group, a methyl group, and a phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2OS |
| Molecular Weight | 316.81 g/mol |
| CAS Number | 301675-30-9 |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions under controlled conditions. Common starting materials include 4-chlorophenyl sulfide and 3-methyl-1-phenyl-1H-pyrazol-5-ol. The reaction is facilitated by bases like sodium hydroxide or potassium carbonate, followed by purification methods such as recrystallization or column chromatography to yield the final product in high purity .
Anticancer Properties
Research indicates that 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that derivatives of pyrazole compounds exhibited cytotoxic effects against colorectal cancer cells (RKO) with IC50 values indicating effective growth inhibition .
Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol | RKO | 9.9 |
| 1-(2'-hydroxy-3'-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | A549 | 26 |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are critical for combating oxidative stress in biological systems. Research has shown that certain pyrazole derivatives possess radical scavenging activity comparable to standard antioxidants like ascorbic acid .
The biological activity of 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antitumor Activity : A study evaluating various pyrazole derivatives found that those containing the sulfanyl group exhibited enhanced antitumor activity against multiple cancer cell lines .
- Inflammation Model : In an experimental model of inflammation, the compound was shown to significantly reduce markers of inflammation when administered prior to inflammatory stimuli .
Q & A
Q. What are the common synthetic routes for preparing 4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with the construction of the pyrazole core. A common approach includes:
- Step 1 : Condensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole ring.
- Step 2 : Functionalization via nucleophilic substitution or thiolation reactions to introduce the 4-chlorophenylsulfanyl group. For example, reacting a hydroxyl or halogenated pyrazole intermediate with 4-chlorothiophenol under basic conditions.
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC .
- Key Reference : Multi-step synthesis of analogous pyrazole derivatives is detailed in studies involving 1,5-diarylpyrazole templates .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal Growth : Slow evaporation of a saturated solution in polar solvents (e.g., methanol/water).
- Data Collection : Using a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100 K) to minimize thermal motion.
- Refinement : SHELXL (via SHELX suite) refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks.
- Validation : Check for R-factor consistency (e.g., R < 0.05) and data-to-parameter ratios > 15:1 .
- Example : A related compound, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, was resolved with R = 0.043 using SHELXL .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported.
- Antioxidant Testing : DPPH radical scavenging assays at varying concentrations (10–100 µM).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC50.
- Reference : Pyrazoline analogs with similar substituents show antibacterial and antifungal activities in vitro .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanyl functionalization step?
- Methodological Answer : Challenges include steric hindrance from the 4-chlorophenyl group. Optimization strategies:
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to enhance thiolate reactivity.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic thiols.
- Temperature Control : Reactions at 60–80°C balance kinetics and decomposition risks.
- Monitoring : In situ FT-IR to track thiol consumption.
- Case Study : Analogous syntheses achieved >80% yield via microwave-assisted thiolation .
Q. How to resolve contradictions between NMR data and X-ray structures for this compound?
- Methodological Answer : Discrepancies (e.g., tautomeric forms or dynamic effects) require:
- Variable-Temperature NMR (VT-NMR) : Probe conformational equilibria (e.g., 25–100°C in DMSO-d6).
- DFT Calculations : Compare computed (Gaussian, B3LYP/6-311G**) and experimental NMR shifts.
- Complementary Techniques : IR spectroscopy to confirm hydrogen bonding patterns observed in XRD.
- Example : For 3-methyl-1-phenylpyrazoles, VT-NMR revealed rotameric equilibria not evident in XRD .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, carbonic anhydrase).
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.
- Pharmacophore Mapping : Identify critical features (e.g., sulfanyl group as H-bond acceptor) using MOE or LigandScout.
- Reference : Pyrazole derivatives showed affinity for carbonic anhydrase isoforms in docking studies .
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72h; monitor degradation via HPLC.
- Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines); quantify degradation products.
- Metabolic Stability : Liver microsome assays (human/rat) to measure half-life (t1/2) and intrinsic clearance.
- Case Study : Analogous chlorophenyl-pyrazoles exhibited t1/2 > 2h in microsomal assays, suggesting moderate stability .
Q. What strategies identify the pharmacophore in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs lacking specific groups (e.g., sulfanyl or chloro) and compare bioactivity.
- 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic fields from aligned analogs.
- Crystallographic Data : Overlay XRD structures with active analogs to identify conserved motifs.
- Example : For antifungal pyrazoles, the 4-chlorophenylsulfanyl group was critical for potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
